molecular formula C16H17Cl2N3O2 B4768667 [4-(2,6-DICHLOROBENZYL)PIPERAZINO](5-METHYL-3-ISOXAZOLYL)METHANONE

[4-(2,6-DICHLOROBENZYL)PIPERAZINO](5-METHYL-3-ISOXAZOLYL)METHANONE

Cat. No.: B4768667
M. Wt: 354.2 g/mol
InChI Key: UIOYIOPUFILBNY-UHFFFAOYSA-N
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Description

4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 2,6-dichlorobenzyl group and an isoxazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,6-Dichlorobenzyl Group: The piperazine ring is then reacted with 2,6-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2,6-dichlorobenzyl group.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

    Coupling of Piperazine and Isoxazole Rings: Finally, the piperazine derivative is coupled with the isoxazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the piperazine ring or the isoxazole ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 2,6-dichlorobenzyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced derivatives of the piperazine and isoxazole rings.

    Substitution: Substituted derivatives at the 2,6-dichlorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests that it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE lies in its combined structure of piperazine and isoxazole rings, which provides a distinct set of chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2/c1-11-9-15(19-23-11)16(22)21-7-5-20(6-8-21)10-12-13(17)3-2-4-14(12)18/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOYIOPUFILBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,6-DICHLOROBENZYL)PIPERAZINO](5-METHYL-3-ISOXAZOLYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2,6-DICHLOROBENZYL)PIPERAZINO](5-METHYL-3-ISOXAZOLYL)METHANONE
Reactant of Route 3
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[4-(2,6-DICHLOROBENZYL)PIPERAZINO](5-METHYL-3-ISOXAZOLYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2,6-DICHLOROBENZYL)PIPERAZINO](5-METHYL-3-ISOXAZOLYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(2,6-DICHLOROBENZYL)PIPERAZINO](5-METHYL-3-ISOXAZOLYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2,6-DICHLOROBENZYL)PIPERAZINO](5-METHYL-3-ISOXAZOLYL)METHANONE

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